molecular formula C11H23NO2 B8285463 2-Aminomethyl-8-methyl-nonanoic acid CAS No. 610300-08-8

2-Aminomethyl-8-methyl-nonanoic acid

Cat. No.: B8285463
CAS No.: 610300-08-8
M. Wt: 201.31 g/mol
InChI Key: ZIJSPJLGYVZLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-8-methyl-nonanoic acid is a branched-chain amino acid derivative featuring a nine-carbon backbone (nonanoic acid) with an aminomethyl (-CH2NH2) group at position 2 and a methyl (-CH3) group at position 8. The compound’s unique functional groups suggest applications in peptide synthesis, biochemical research, and possibly pharmaceutical intermediates. Its amphipathic nature, derived from the polar amino group and hydrophobic methyl branches, may influence solubility and biological activity .

Properties

CAS No.

610300-08-8

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-(aminomethyl)-8-methylnonanoic acid

InChI

InChI=1S/C11H23NO2/c1-9(2)6-4-3-5-7-10(8-12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14)

InChI Key

ZIJSPJLGYVZLDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(CN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-aminomethyl-8-methyl-nonanoic acid:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Reference
8-Methylnonanoic acid C10H20O2 172.27 Carboxylic acid, methyl branch Used in cosmetics; high lipophilicity
2-Aminonon-8-enoic acid HCl C9H16ClNO2 213.69 (calc.) Amino group, double bond at C8 Potential peptide precursor
2-(Acetylamino)non-8-enoic acid C11H19NO3 213.28 Acetamido group, double bond at C8 Modified amino acid derivative
8-Methyl-2-oxo-nonanoic acid C10H18O3 186.25 Oxo group at C2, methyl at C8 Predicted pKa ~2.63; ketoacid
N-Fmoc-8-Aminooctanoic acid C23H27NO4 381.47 Fmoc-protected amino group at C8 Solid-phase synthesis reagent

Physicochemical Properties

  • Solubility: 8-Methylnonanoic acid is soluble in tetrahydrofuran (THF) but poorly soluble in water due to its hydrophobic methyl branch . 2-Aminonon-8-enoic acid hydrochloride likely exhibits higher aqueous solubility due to the ionic hydrochloride moiety .
  • Thermal Stability: 8-Methylnonanoic acid has a boiling point of 118–120°C at 2 mmHg , while oxo derivatives like 8-methyl-2-oxo-nonanoic acid may decompose at elevated temperatures, releasing carbon oxides .
  • Acid-Base Behavior: The oxo derivative (C10H18O3) has a predicted pKa of ~2.63, typical for α-keto acids . The amino group in this compound would likely confer basicity, with a pKa ~9–10 for the amine proton.

Functional Differences

  • Amino vs. Oxo Groups: The presence of an aminomethyl group (vs. oxo in C10H18O3) enhances nucleophilicity, making the compound reactive in peptide coupling or crosslinking reactions .
  • Branched vs. Linear Chains: 8-Methylnonanoic acid’s branched structure increases steric hindrance compared to linear nonanoic acid derivatives, affecting enzyme interactions .

Research Findings

  • Synthetic Applications: N-Fmoc-8-Aminooctanoic acid (C23H27NO4) is used as a building block in solid-phase peptide synthesis, suggesting that this compound could serve a similar role .
  • Metabolic Studies: highlights the efficiency of amino acid utilization in biological systems, implying that methyl and aminomethyl branches may alter metabolic pathways or transport mechanisms.
  • Safety Profile: 8-Methylnonanoic acid derivatives are incompatible with strong oxidizing agents, acids, or bases, decomposing into carbon oxides . Similar precautions would apply to the target compound.

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